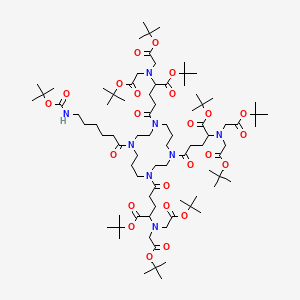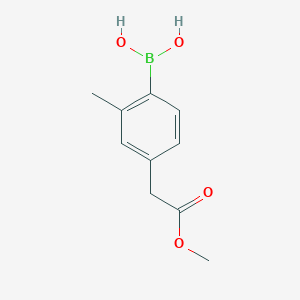
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group is crucial for its reactivity, allowing it to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 4-Methoxycarbonylmethylphenylboronic acid
- Methyl (4-boronophenyl)acetate
Comparison: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
1190207-22-7 |
|---|---|
Formule moléculaire |
C10H13BO4 |
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
[4-(2-methoxy-2-oxoethyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5,13-14H,6H2,1-2H3 |
Clé InChI |
YAVHZMVOSMVWGT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)CC(=O)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
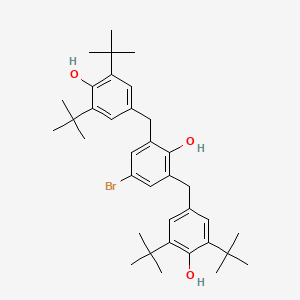
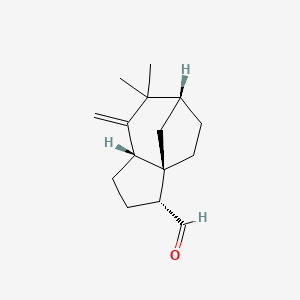



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
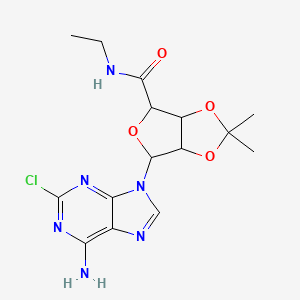
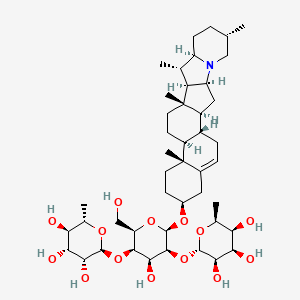
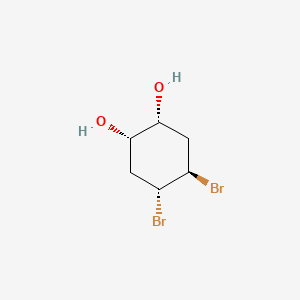
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
